![molecular formula C9H11FN2O5 B13407020 5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2’-deoxyuridine is a fluorinated pyrimidine analog that acts as an antiviral and antineoplastic agent. It is used in various medical applications, including the treatment of malignant neoplasms and as an inhibitor of thymidylate synthetase and DNA synthesis . This compound is also employed for renal function diagnosis and has shown activity against a variety of malignant tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-deoxyuridine typically involves the fluorination of 2’-deoxyuridine. One common method includes the reaction of 2’-deoxyuridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of 5-Fluoro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a sterile environment to prevent contamination and is stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form 5-fluorouracil and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.
Major Products Formed
5-Fluorouracil: A major product formed during hydrolysis.
Various Derivatives: Depending on the reaction conditions and reagents used, different derivatives of 5-Fluoro-2’-deoxyuridine can be synthesized.
Applications De Recherche Scientifique
5-Fluoro-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Industry: Utilized in the production of diagnostic agents for renal function tests.
Mécanisme D'action
The primary mechanism of action of 5-Fluoro-2’-deoxyuridine involves its conversion to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP). FdUMP acts as a suicide inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . By inhibiting TS, FdUMP prevents the methylation of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis and inhibiting the proliferation of rapidly growing tumors .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil (5-FU): A closely related compound that also inhibits thymidylate synthase and is used in cancer treatment.
Floxuridine: Another fluorinated pyrimidine analog with similar mechanisms of action.
5-Fluoro-5’-deoxyuridine: A derivative with slightly different pharmacological properties.
Uniqueness
5-Fluoro-2’-deoxyuridine is unique due to its specific inhibition of thymidylate synthase and its ability to be incorporated into DNA, leading to the disruption of DNA synthesis. This makes it particularly effective in targeting rapidly proliferating cancer cells .
Propriétés
Formule moléculaire |
C9H11FN2O5 |
|---|---|
Poids moléculaire |
246.19 g/mol |
Nom IUPAC |
5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1 |
Clé InChI |
ODKNJVUHOIMIIZ-JXBXZBNISA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)F |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
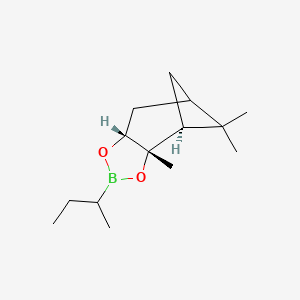
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

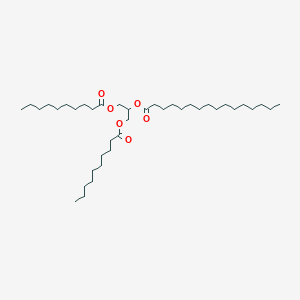
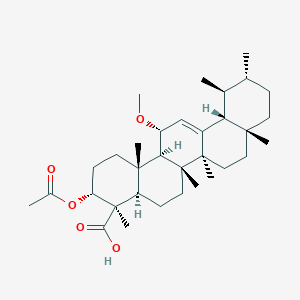
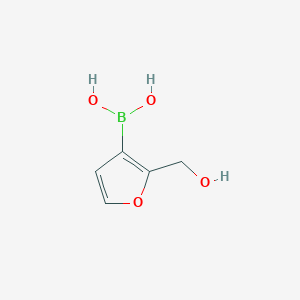

![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
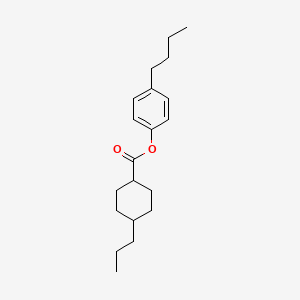
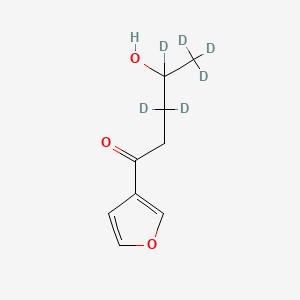
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
